



# Limitations of using AQX-1125 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Rosiptor |           |
| Cat. No.:            | B610560  | Get Quote |

# **AQX-1125 Technical Support Center**

Welcome to the technical support center for AQX-1125. This resource is intended for researchers, scientists, and drug development professionals who are investigating the scientific properties of AQX-1125. Given the discontinuation of its clinical development, this guide focuses on its known limitations and provides troubleshooting advice for research-focused inquiries.

# Frequently Asked Questions (FAQs)

Q1: What is AQX-1125 and what was its intended mechanism of action?

AQX-1125 (**rosiptor**) is a small molecule designed as an allosteric activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for the activation and migration of immune cells.[1][4] By activating SHIP1, AQX-1125 was intended to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby decreasing the activation of downstream signaling proteins like Akt and dampening the inflammatory response. The intended therapeutic effect was to provide anti-inflammatory benefits in a variety of chronic inflammatory diseases.

Q2: Why was the clinical development of AQX-1125 halted?



The development of AQX-1125 was discontinued due to a lack of efficacy in late-stage clinical trials. The pivotal Phase 3 LEADERSHIP 301 trial in patients with interstitial cystitis/bladder pain syndrome (IC/BPS) failed to meet its primary endpoint of a statistically significant reduction in bladder pain compared to placebo. Additionally, earlier Phase 2 trials in patients with chronic obstructive pulmonary disease (COPD) and allergic asthma also did not demonstrate the desired efficacy.

Q3: What were the most commonly reported adverse events for AQX-1125 in clinical trials?

Across multiple studies, AQX-1125 was generally reported to be well-tolerated. The most frequently observed adverse events were mild to moderate gastrointestinal issues, such as dyspepsia, nausea, and abdominal pain. These side effects were often self-limiting and did not typically lead to discontinuation of the treatment. Serious adverse events were not commonly associated with AQX-1125.

### **Troubleshooting Guide for Experimental Studies**

Problem: Lack of expected anti-inflammatory effect in our in vitro or in vivo model.

Possible Cause 1: Weak Target Engagement

Recent studies have suggested that AQX-1125 may only be a weak activator of SHIP1 and that SHIP1 might not be its primary cellular target. This could explain the discrepancy between promising preclinical data and the lack of clinical efficacy.

- Troubleshooting Steps:
  - Confirm Target Engagement: If possible, directly measure the activation of SHIP1 in your experimental system. This could be done through enzymatic assays or by assessing the levels of its product, PI(3,4)P2.
  - Assess Downstream Signaling: Measure the phosphorylation of Akt (a downstream target of the PI3K pathway) in response to AQX-1125 treatment. A lack of change in p-Akt levels would support the hypothesis of poor target engagement.
  - Consider Alternative Mechanisms: Investigate potential off-target effects of AQX-1125 that might confound your results.



Possible Cause 2: Cell-Type Specificity

The expression and activity of SHIP1 are predominantly restricted to hematopoietic cells. The effects of AQX-1125 may be limited or absent in cell types that do not express SHIP1.

- Troubleshooting Steps:
  - Verify SHIP1 Expression: Confirm that your cellular model expresses SHIP1 at sufficient levels.
  - Use Appropriate Controls: Include both SHIP1-proficient and SHIP1-deficient cell lines in your experiments to confirm that any observed effects are SHIP1-dependent.

## **Quantitative Data Summary**

Table 1: Summary of Phase 2 Clinical Trial Results in Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)

| Outcome Measure<br>(at 6 weeks)            | AQX-1125 (n=37) | Placebo (n=32) | p-value |
|--------------------------------------------|-----------------|----------------|---------|
| Change in Average<br>Daily Pain Score      | -2.4 points     | -1.4 points    | 0.061   |
| Change in Maximum Daily Pain Score         | -2.6 points     | -1.4 points    | 0.030   |
| Change in Urinary<br>Frequency (voids/24h) | -3.6            | -0.8           | 0.040   |
| Adverse Event Rate                         | 51.4%           | 78.1%          | N/A     |

Data from the Phase II study of AQX-1125 in women with moderate to severe IC/BPS.

Table 2: Summary of Phase 2 FLAGSHIP Trial in COPD



| Outcome Measure<br>(at 12 weeks)     | AQX-1125 (n=200) | Placebo (n=200) | p-value |
|--------------------------------------|------------------|-----------------|---------|
| Area Above EXACT<br>Score-Time Curve | 415.4            | 391.7           | 0.759   |
| Adverse Event Rate                   | 51.0%            | 49.5%           | N/A     |
| Serious Adverse<br>Events (SAEs)     | 13               | 23              | N/A     |

Data from the Phase 2 FLAGSHIP study in patients with recent acute exacerbations of COPD.

# **Experimental Protocols**

Protocol: Assessment of Akt Phosphorylation

This protocol describes a general method to assess the effect of AQX-1125 on the PI3K pathway by measuring Akt phosphorylation.

- Cell Culture: Culture SHIP1-proficient cells (e.g., MOLT-4) and SHIP1-deficient cells (e.g., Jurkat) in appropriate media.
- Serum Starvation: Prior to stimulation, serum-starve the cells to reduce basal PI3K pathway activation.
- Treatment: Pre-incubate the cells with varying concentrations of AQX-1125 or a vehicle control for a specified period (e.g., 30 minutes).
- Stimulation: Stimulate the cells with an appropriate agonist (e.g., IGF-1) to activate the PI3K pathway.
- Lysis: Lyse the cells and collect the protein extracts.
- Western Blotting: Perform Western blotting using primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.



• Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of AQX-1125.

#### **Visualizations**



Click to download full resolution via product page

Caption: The SHIP1 signaling pathway and the intended mechanism of AQX-1125.





Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected results with AQX-1125.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. aqxpharma.com [aqxpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aqxpharma.com [aqxpharma.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Limitations of using AQX-1125 in long-term studies].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b610560#limitations-of-using-aqx-1125-in-long-term-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com